2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-3-14-19-18-22(20-14)17(23)16(24-18)15(21-9-4-5-10-21)13-8-6-7-12(2)11-13/h6-8,11,15,23H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXORARAJCLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article compiles data from diverse sources to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
- CAS Number: 898361-33-6
- Molecular Formula: C₁₈H₂₂N₄OS
- Molecular Weight: 342.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄OS |
| Molecular Weight | 342.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiazolo-triazole derivatives, including this compound. Research indicates that it exhibits significant activity against various bacterial strains, potentially through inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
Case Study:
In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary investigations have shown that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Research Findings:
A recent in vitro study reported that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Gyrase Inhibition: Disruption of bacterial DNA replication.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations in the Thiazolo[3,2-b][1,2,4]triazole Core
The following table highlights key structural analogs and their substituents:
*Inferred from analogous structures; †Calculated based on molecular formula.
Key Observations:
- Aromatic Ring Modifications : The meta-tolyl group in the target compound contrasts with para-substituted analogs (e.g., p-tolyl in or 4-fluorophenyl in ). Meta substitution may alter steric interactions and electronic effects, influencing receptor binding or metabolic stability.
- Amine Substituents : Pyrrolidinyl (5-membered ring) vs. piperidinyl (6-membered ring) groups (e.g., ) affect lipophilicity and conformational flexibility. Pyrrolidine’s smaller ring size may enhance solubility compared to bulkier piperidine derivatives.
- Functional Group Impact : The hydroxyl group at the 6-position (common across all compounds) likely contributes to hydrogen-bonding interactions, critical for biological activity .
Key Observations:
- Yields for thiazolo[3,2-b][1,2,4]triazole derivatives typically range between 50–70%, suggesting moderate efficiency in cyclocondensation reactions .
- Higher melting points (>250°C) correlate with aromatic or rigid substituents (e.g., phenylamino in 5d), while aliphatic amines (e.g., methylamino in 5a) exhibit lower melting points .
Critical Notes and Limitations
- Spectral Data Ambiguity : Assigning NMR signals for NH protons in triazole-thiol derivatives can be challenging, as similar shifts (δ = 13.80–14.30 ppm) may arise from different structural motifs .
- Stereochemical Complexity : Compounds like 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol contain undefined stereocenters, complicating pharmacological evaluations .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC and purify products using recrystallization (e.g., aqueous acetic acid) .
- Substituent compatibility: Electron-withdrawing groups on aryl rings may require adjusted reaction times .
How can structural ambiguities in thiazolo-triazole derivatives be resolved during characterization?
Basic Research Question
Conflicting spectral data (e.g., tautomerism in NMR) can arise due to the compound’s enol-keto equilibrium. A combined analytical approach is critical:
- 1H/13C NMR : Identify characteristic signals (e.g., thiazole C-2 proton at δ 7.2–7.8 ppm; triazole NH at δ 10–12 ppm if present) .
- X-ray Diffraction : Resolve tautomeric forms and confirm regiochemistry of substituents .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of pyrrolidinyl or m-tolyl groups) .
Example : Single-crystal X-ray analysis of a related thiazolo-triazole confirmed the enol configuration in the solid state, resolving discrepancies between NMR and IR data .
What methodologies optimize regioselectivity in the introduction of pyrrolidinyl and m-tolyl substituents?
Advanced Research Question
Regioselective functionalization requires careful control of steric and electronic factors:
- Mannich Reaction : Use pyrrolidine and m-tolualdehyde in a one-pot reaction to install the pyrrolidinyl(m-tolyl)methyl group at C-5. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the thiazolo-triazole core .
- Catalytic Optimization : Lewis acids like ZnCl₂ can direct electrophilic substitution to the C-5 position over C-2 .
Q. Structure-Activity Relationship (SAR) Insights :
Advanced Research Question
- Solvent Effects : PEG-400 enhances mass transfer in heterocyclic reactions, reducing side products (e.g., <5% dimerization vs. 15% in ethanol) .
- Catalyst Screening : Bleaching Earth Clay (pH 12.5) outperforms homogeneous bases (e.g., K₂CO₃) in Claisen condensations, yielding >85% purity without chromatography .
Q. Optimization Workflow :
Screen solvents for dielectric constant (ε > 15 preferred).
Test heterogeneous catalysts (e.g., Clay, Zeolite) to minimize purification steps.
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
Case Example : A compound showed strong docking affinity (−10.1 kcal/mol) but weak experimental inhibition (IC₅₀ > 50 µM).
- Resolution Strategies :
What analytical techniques validate the purity of intermediates during multi-step synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
